

# A Spectroscopic Guide to Dimethyl 2-(2-pyrimidyl)malonate and Its Derivatives

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## Compound of Interest

Compound Name: *Dimethyl 2-(2-pyrimidyl)malonate*

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For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic properties of **Dimethyl 2-(2-pyrimidyl)malonate** derivatives. The following sections detail the experimental data and protocols essential for the characterization of this class of compounds.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dimethyl malonate and a series of its pyrimidine derivatives. This data is crucial for identifying and comparing these compounds. The derivatives were synthesized through a three-component Biginelli reaction of dimethyl malonate with various aldehydes and urea, thiourea, or thiosemicarbazide.[\[1\]](#)

Table 1: FTIR Spectral Data (cm<sup>-1</sup>) of Dimethyl Malonate and its Pyrimidine Derivatives[\[1\]](#)

Compound	C=O (Ester)	C-H (Aliphatic)	N-H/O-H	Other Key Absorptions
Dimethyl Malonate	~1740	~2950, ~2850	-	C-O stretch (~1250-1150)
Derivative A1	1653	2989	3525	C=C (Aromatic), C-N
Derivative A2	1733	2991	3447	C=C (Aromatic), C-N
Derivative A3	1695	2955	3382, 3155	C=C (Aromatic), C-N
Derivative A4	1693	2953	3379, 3155	C=C (Aromatic), C-N
Derivative A5	1697	2951	3380, 3145	C=C (Aromatic), C-N
Derivative A6	1730	2844	3450	C=C (Aromatic), C-N
Derivative A7	1690	2950	3380, 3150	C=C (Aromatic), C-N
Derivative A8	1687	2948	3375, 3140	C=C (Aromatic), C-N
Derivative A9	1699	2958	3450 (stretch)	C=C (Aromatic), C-N
Derivative A10	1732	2921	3448 (stretch)	C=C (Aromatic), C-N

Table 2:  $^1\text{H}$  NMR Spectral Data ( $\delta$ , ppm) of Pyrimidine Derivatives of Dimethyl Malonate in  $\text{DMSO-d}_6$ <sup>[1]</sup>

Compound	NH/OH	Aromatic-H	CH	OCH <sub>3</sub>	Other Key Signals
Derivative A7	10.37 (NH)	7.36-6.74 (m)	3.60 (s)	-	Protons of the specific substituent
Derivative A10	11.22 (OH), 9.41 (NH)	7.36-6.74 (m)	4.75 (s)	4.31, 3.78	5.00 (NH <sub>2</sub> )

Table 3: <sup>13</sup>C NMR Spectral Data ( $\delta$ , ppm) of a Representative Pyrimidine Derivative (A10) in DMSO-d<sub>6</sub>[1]

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O (Carbonyl)	177.91
C=O (Ester)	148.62
Aromatic-C	149.32, 143.45, 122.89, 115.74
Other Carbons	109.81, 81.40, 56.28, 51.81, 47.61

## Experimental Protocols

### Synthesis of Pyrimidine Derivatives from Dimethyl Malonate

The following is a general procedure for the synthesis of pyrimidine derivatives via the Biginelli reaction.[1]

- **Reactant Mixture:** In a suitable reaction vessel, combine dimethyl malonate (1 mmol), an appropriate aldehyde (1 mmol), and urea or a urea derivative (e.g., thiourea, thiosemicarbazide) (1.5 mmol).
- **Solvent and Catalyst:** The reaction can be carried out in a solvent such as ethanol or under solvent-free conditions. A catalytic amount of an acid (e.g., HCl) or a Lewis acid can be added to facilitate the reaction.

- Reaction Conditions: The mixture is typically heated under reflux or irradiated in a microwave oven for a specified period. Reaction progress is monitored by thin-layer chromatography.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrimidine derivative.

## Spectroscopic Analysis

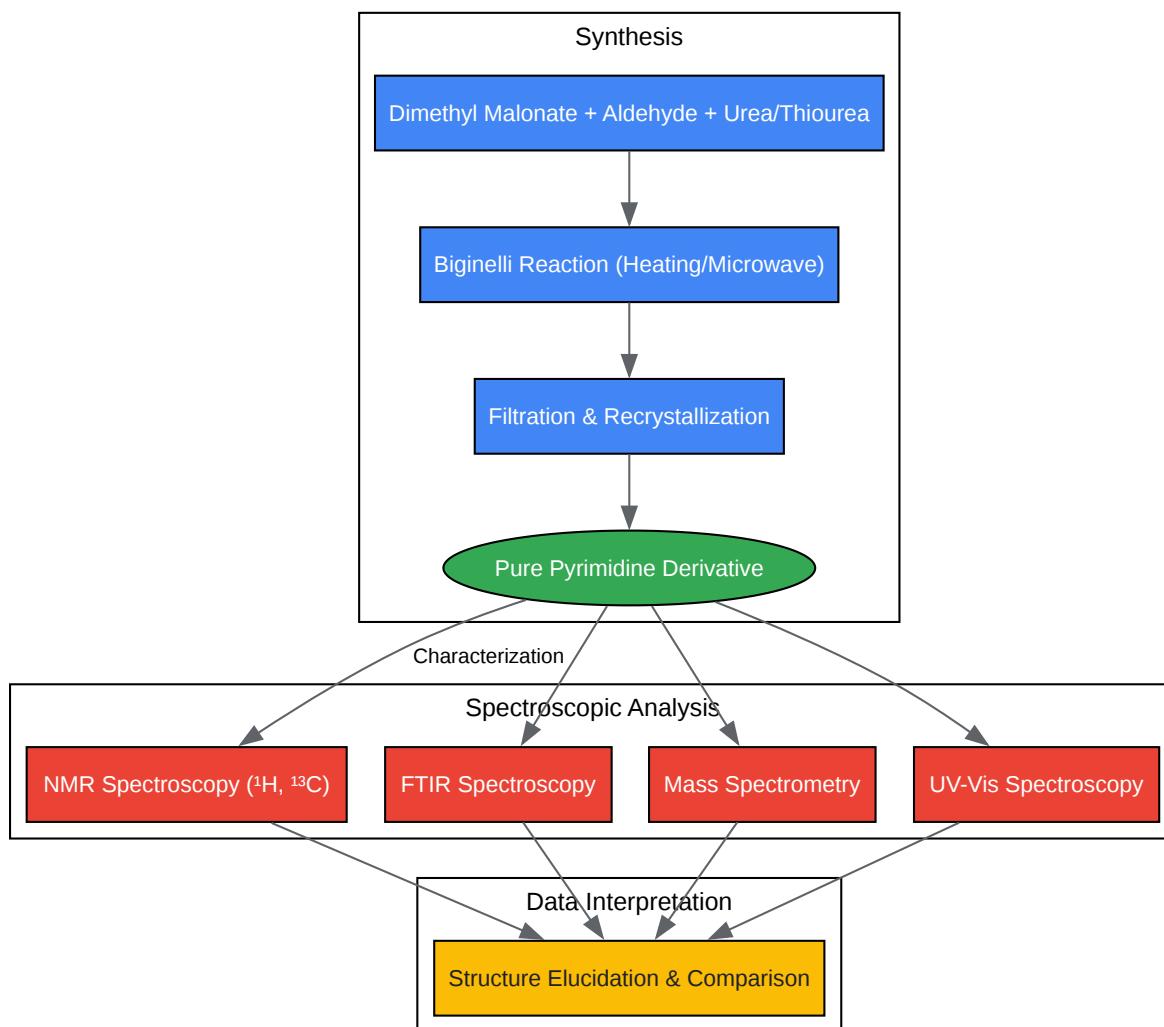
The following are standard protocols for the spectroscopic characterization of the synthesized compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
  - Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
  - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - Acquire the FTIR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
  - Record the spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - Report the absorption frequencies in wavenumbers (cm<sup>-1</sup>).
- Mass Spectrometry (MS):
  - Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
  - Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

- UV-Visible (UV-Vis) Spectroscopy:
  - Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
  - Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.
  - Determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ).

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **dimethyl 2-(2-pyrimidyl)malonate** derivatives.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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## References

- 1. researchgate.net [researchgate.net]
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